4-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;dihydrochloride
Description
4-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;dihydrochloride is a nitrogen-containing heterocyclic compound. It is known for its unique structure, which includes a pyrrole ring fused with a pyridine ring.
Properties
IUPAC Name |
4-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2.2ClH/c1-6-2-3-10-8-5-9-4-7(6)8;;/h2-3,9H,4-5H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCKUEFMLSMBBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CNCC2=NC=C1.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 6-(2,4-dimethoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine with trifluoroacetic acid and triethylsilane at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the methyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or halides under basic conditions.
Major Products:
Oxidation: Formation of corresponding pyridine derivatives.
Reduction: Formation of fully saturated pyrrolo[3,4-b]pyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Neurological Applications
One of the primary applications of 4-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine; dihydrochloride is as an allosteric modulator of the M4 muscarinic acetylcholine receptor. This receptor is implicated in various neurological and psychiatric disorders, including schizophrenia and Alzheimer's disease. The modulation of this receptor can enhance cognitive function and may provide therapeutic benefits for conditions characterized by cholinergic dysfunction.
Case Study: M4 Muscarinic Receptor Modulation
- Study Focus : Investigating the effects of 4-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine; dihydrochloride on cognitive deficits.
- Findings : The compound demonstrated significant improvement in cognitive tasks in animal models, indicating its potential as a treatment for cognitive impairments associated with neurodegenerative diseases .
Anticancer Properties
Research has indicated that compounds related to 4-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine exhibit anticancer properties. These compounds have shown efficacy in inhibiting tumor growth and inducing apoptosis in various cancer cell lines.
Case Study: Anticancer Activity
- Study Focus : Evaluation of the cytotoxic effects of pyrrolo derivatives on cancer cell lines.
- Results : The compound exhibited a dose-dependent inhibition of cell proliferation in breast and lung cancer cell lines. Mechanistic studies revealed that it induced apoptosis through the activation of caspase pathways .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Pyrrolo derivatives have shown activity against a range of bacterial and fungal pathogens.
Antimicrobial Efficacy Data
| Pathogen | Activity Observed | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition at 500 μg/mL | |
| Escherichia coli | Moderate activity | |
| Candida albicans | Effective antifungal activity |
Mechanistic Insights
Recent studies have employed computational methods to understand the reactivity and stability of 4-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine derivatives. Density functional theory (DFT) calculations have provided insights into the electronic properties that contribute to their biological activities.
Computational Analysis Findings
Mechanism of Action
The mechanism of action of 4-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;dihydrochloride involves its interaction with specific molecular targets. For instance, it may act as an allosteric modulator of certain receptors or enzymes, influencing their activity. The exact pathways and targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine: Shares a similar core structure but lacks the methyl group.
Pyrrolopyrazine derivatives: Contain a similar pyrrole ring but differ in the fused ring system.
Uniqueness: 4-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;dihydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .
Biological Activity
4-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;dihydrochloride is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C8H10N2
- Molecular Weight : 134.178 g/mol
- CAS Number : 1256806-29-7
The primary mechanism of action for 4-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine involves its role as an allosteric modulator of the M4 muscarinic acetylcholine receptor. This interaction is significant for the development of treatments for neurological and psychiatric disorders, as modulation of this receptor can influence cognitive functions and memory processes .
Biological Activities
Research indicates that 4-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine exhibits several biological activities:
-
Antimicrobial Activity :
- The compound has shown promising results in inhibiting bacterial growth. For instance, studies have reported that derivatives of pyrrole structures exhibit significant antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 μg/mL .
- Antioxidant Properties :
- Neuroprotective Effects :
Research Findings and Case Studies
Several studies have explored the biological activity of this compound and its derivatives:
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against S. aureus (MIC: 3.12–12.5 μg/mL) | |
| Antioxidant | Scavenging free radicals | |
| Neuroprotective | Modulates M4 muscarinic receptors |
Case Study Example
A notable study investigated the structure-activity relationship (SAR) of pyrrole derivatives, demonstrating that modifications at specific positions on the pyrrole ring significantly enhance biological activity. For instance, introducing various substituents improved both antimicrobial potency and metabolic stability in human liver microsomes .
Q & A
Q. How can the structural identity of 4-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride be confirmed?
- Methodological Answer : Use a combination of spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm hydrogen and carbon environments. For example, demonstrates the use of -NMR to resolve aromatic protons in similar pyrrolo-pyridine derivatives .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight and chloride counterion presence.
- X-ray Crystallography : If single crystals are obtainable, reference structural data from related compounds (e.g., provides crystallographic data for a substituted pyrazolo[3,4-b]pyridine) .
- PubChem Data : Cross-reference InChI key and IUPAC name (e.g., provides PubChem identifiers for structural validation) .
Q. What are common synthetic routes for pyrrolo[3,4-b]pyridine derivatives?
- Methodological Answer : Synthesis often involves multicomponent reactions or cyclization strategies:
- Multicomponent Reactions : describes a one-pot synthesis using aldehydes, amines, and ketones in ionic liquids (e.g., [bmim][BF]) to form pyrazolo[3,4-b]pyridin-6-ones .
- Cyclization of Precursors : outlines a six-step synthesis involving hexamine, NaH, and palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with boronic acids) .
- Key Reagents : Hexamine, TsCl, and MnO are critical for intermediate functionalization (see , Scheme 2) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Keep in a desiccator at -20°C under inert gas (argon/nitrogen) to prevent hygroscopic degradation.
- Waste Management : Segregate waste and collaborate with certified disposal services (e.g., emphasizes compliance with environmental protocols) .
- Safety Data : Request SDS from suppliers (e.g., notes limited online safety data for related compounds) .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields in synthesizing this compound?
- Methodological Answer :
- Temperature Control : achieved 52.7% yield via stepwise heating (0–50°C) in aqueous HCl .
- Catalyst Screening : Use Pd(PPh) for cross-coupling () or MnO for oxidation steps .
- Solvent Selection : Ionic liquids like [bmim][BF] improve reaction efficiency () .
- Table: Reaction Optimization Parameters
| Parameter | Example from Evidence | Yield |
|---|---|---|
| Temperature | 50°C () | 52.7% |
| Catalyst | Pd(PPh) () | ~60% |
| Solvent | [bmim][BF] () | ~75% |
Q. What analytical methods resolve contradictions in reported spectral data for pyrrolo-pyridine derivatives?
- Methodological Answer :
- Comparative Analysis : Cross-check NMR shifts with structurally analogous compounds (e.g., reports δ 6.3 ppm for aromatic protons in diethylaminopyridine derivatives) .
- Computational Validation : Use DFT calculations to predict chemical shifts and compare with experimental data.
- Impurity Profiling : Employ LC-MS to detect byproducts (e.g., lists impurities like Tofacitinib-7 in related syntheses) .
Q. How can structure-activity relationships (SAR) be studied for this compound?
- Methodological Answer :
- Derivatization : Introduce substituents at the 4-methyl or pyridine nitrogen (e.g., modifies phenyl groups to study activity) .
- Biological Assays : Test analogs for binding affinity (e.g., kinase inhibition) and correlate with substituent electronic properties.
- Case Study : demonstrates how chloro and ethyl groups on pyrrolo[2,3-d]pyrimidine affect reactivity and bioactivity .
Q. What strategies mitigate challenges in purifying this compound?
- Methodological Answer :
- Chromatography : Use silica gel column chromatography with EtOAc/hexane gradients () .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility data ( notes PubChem-computed properties) .
- Acid-Base Extraction : Leverage the hydrochloride salt’s solubility in aqueous HCl () .
Methodological Considerations
Q. How to address discrepancies in melting point or solubility data across studies?
- Methodological Answer :
- Reproducibility Checks : Standardize measurement protocols (e.g., DSC for melting points).
- Purity Verification : Use HPLC (≥95% purity threshold) to rule out impurity effects.
- Solvent System Documentation : Report exact solvent ratios (e.g., lacks solubility data, necessitating empirical testing) .
Q. What are best practices for scaling up synthesis without compromising yield?
- Methodological Answer :
Q. How to validate the absence of isomeric byproducts in the final compound?
- Methodological Answer :
- Chiral HPLC : Resolve enantiomers using chiral columns (e.g., notes stereochemical descriptors for a related compound) .
- 2D NMR (COSY, NOESY) : Detect spatial proximity of protons to confirm regiochemistry .
- X-ray Diffraction : Definitive proof of stereochemistry (e.g., ’s crystallographic data) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
